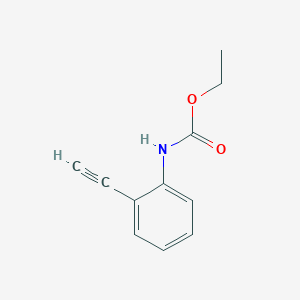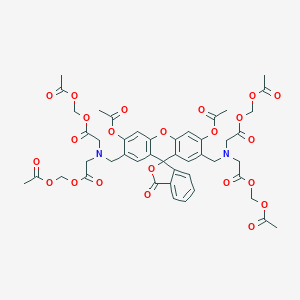
3-(Oxiran-2-yl)-2-phenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxiran-2-yl)-2-phenylpropanenitrile is an organic compound that features both an oxirane (epoxide) ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxiran-2-yl)-2-phenylpropanenitrile typically involves the Darzens reaction, which is a condensation reaction between a carbonyl compound and a haloacetonitrile in the presence of a base . This method is favored for its efficiency in forming the oxirane ring and the nitrile group simultaneously.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the Darzens reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(Oxiran-2-yl)-2-phenylpropanenitrile undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted nitriles.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Substitution Reactions: The compound can participate in substitution reactions where the nitrile or epoxide group is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents like hydrazine hydrate, phenyl hydrazine, and hydroxylamine hydrochloride in solvents such as ethanol.
Oxidation: Reagents like chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
From Nucleophilic Ring Opening: β-substituted nitriles and corresponding alcohols or amines.
From Oxidation: Carboxylic acids.
From Reduction: Amines.
Scientific Research Applications
3-(Oxiran-2-yl)-2-phenylpropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Industry: Utilized in the production of polymers and advanced materials due to its bifunctional nature.
Mechanism of Action
The mechanism of action of 3-(Oxiran-2-yl)-2-phenylpropanenitrile primarily involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and thus readily undergoes ring-opening reactions, while the nitrile group can participate in various transformations, including reduction and hydrolysis . These reactions enable the compound to interact with a wide range of molecular targets and pathways, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
3-(Naphthalen-1-yl)oxiran-2-yl compounds: These compounds also feature an oxirane ring and are used in similar nucleophilic addition reactions.
Oxiranecarbonitriles: These compounds share the oxirane and nitrile functionalities and are used in various synthetic applications.
Uniqueness: 3-(Oxiran-2-yl)-2-phenylpropanenitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of an aromatic ring, an epoxide, and a nitrile group makes it a valuable intermediate for synthesizing a wide range of complex molecules .
Properties
IUPAC Name |
3-(oxiran-2-yl)-2-phenylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-10(6-11-8-13-11)9-4-2-1-3-5-9/h1-5,10-11H,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSRPYDEVXQYKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C#N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579643 |
Source


|
| Record name | 3-(Oxiran-2-yl)-2-phenylpropanenitrile (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60788-53-6 |
Source


|
| Record name | 3-(Oxiran-2-yl)-2-phenylpropanenitrile (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

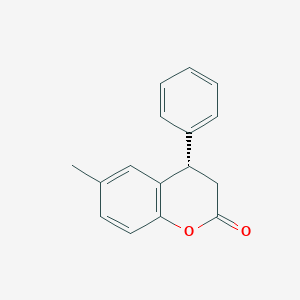


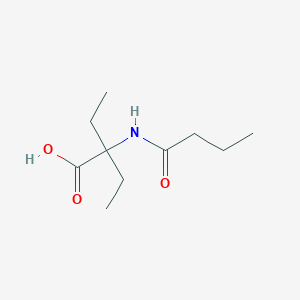
![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)
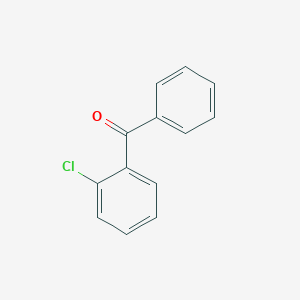
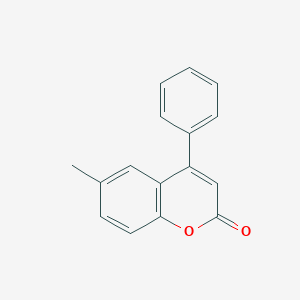
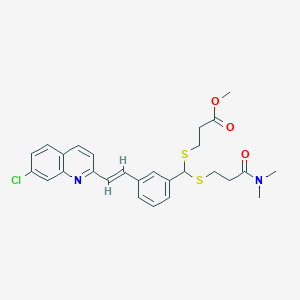
![methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate](/img/structure/B131831.png)
